molecular formula C6H9F3N2O2 B2472667 3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide CAS No. 2157936-10-0

3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide

Cat. No. B2472667
CAS RN: 2157936-10-0
M. Wt: 198.145
InChI Key: DVDGVQIUCXJFOJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide” can be represented by the InChI code: 1S/C6H7ClF3NO2/c7-5(12)11-1-4(2-11)13-3-6(8,9)10/h4H,1-3H2 . This indicates that the molecule contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms .

Scientific Research Applications

Antibacterial Agents

Azetidinylquinolones, including derivatives with azetidine moieties, have been synthesized and evaluated for their antibacterial activity. The stereochemistry of azetidine and other substituents plays a crucial role in enhancing antibacterial efficacy. These compounds show promise in combating bacterial infections due to their potent in vitro and in vivo antibacterial properties (Frigola et al., 1995).

Synthesis of Azetidine Derivatives

Research into the preparation of 3-azetidinones and their transformation into 3-ethylideneazetidines explores the synthesis pathways of azetidine derivatives. This work contributes to the broader understanding of azetidine chemistry and its potential applications in creating novel compounds with various biological activities (Bauman & Duthaler, 1988).

Ligand Design

Functionalized azetidines serve as ligands in coordination chemistry, illustrating the versatility of azetidine derivatives in forming complex structures with metals. These compounds have potential applications in catalysis, materials science, and as models for studying metal-ligand interactions (Lee et al., 2009).

Building Blocks in Medicinal Chemistry

Protected 3-haloazetidines are valuable intermediates in the synthesis of azetidine-3-carboxylic acid derivatives, which are important in the development of pharmaceuticals. The versatile chemistry of azetidines allows for the creation of a wide range of bioactive molecules (Ji et al., 2018).

Nicotinic Receptor Ligands

Azetidine derivatives have been investigated for their binding properties to nicotinic acetylcholine receptors, demonstrating the potential of these compounds in neuroscientific research and the development of treatments for neurological disorders (Doll et al., 1999).

properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O2/c7-6(8,9)3-13-4-1-11(2-4)5(10)12/h4H,1-3H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDGVQIUCXJFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroethoxy)azetidine-1-carboxamide

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